Acetaldehyde-D4 diethyl acetal

Description

Significance of Deuterated Analogs in Modern Chemical and Biochemical Research

Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, possesses a neutron in addition to the proton found in hydrogen. This seemingly small difference in mass imparts unique properties to molecules containing deuterium, known as deuterated compounds. In modern chemical and biochemical research, these compounds have become indispensable tools. clearsynth.comthalesnano.com

The primary advantage of using deuterated analogs lies in their ability to act as tracers in various studies. clearsynth.comsimsonpharma.com By replacing hydrogen with deuterium in a molecule, researchers can track the molecule's fate in chemical reactions or metabolic pathways. clearsynth.comclearsynth.com This is particularly useful for elucidating reaction mechanisms, where the kinetic isotope effect—the change in reaction rate upon isotopic substitution—can provide profound insights into the transition state of a reaction. clearsynth.com

Furthermore, in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are routinely used to avoid interference from the abundant hydrogen atoms in non-deuterated solvents, leading to clearer and more precise spectra. clearsynth.comthalesnano.com In mass spectrometry, deuterated compounds serve as excellent internal standards, improving the accuracy and reliability of quantitative measurements. thalesnano.com The applications of deuterated reagents extend to studying protein folding, ligand-receptor interactions, and the movement of molecules within living organisms, thereby advancing our understanding of complex biological processes. clearsynth.com

Overview of Acetaldehyde-D4 (B137916) Diethyl Acetal (B89532) as a Stable Isotope Probe

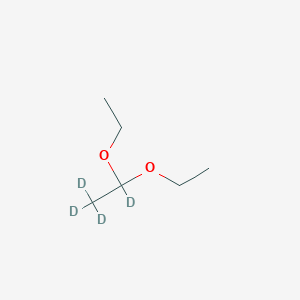

Acetaldehyde-D4 diethyl acetal, with its four deuterium atoms, serves as a specialized stable isotope probe. Its chemical structure is similar to its non-deuterated counterpart, but its increased mass and distinct spectroscopic properties make it readily distinguishable in analytical experiments.

This deuterated acetal is particularly valuable in studies involving acetaldehyde (B116499), a common organic compound. For instance, it can be used as an internal standard in the quantification of acetaldehyde in various matrices. One study utilized acetaldehyde-d4 as an internal standard for the isotopic dilution analysis of acetaldehyde in beverages, employing a fully automated method based on head-space solid-phase micro-extraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS). researchgate.net

The synthesis of this compound can be achieved through methods such as the reaction of Acetaldehyde-D4 with ethanol (B145695) in the presence of an acid catalyst or by the deuteration of existing acetaldehyde diethyl acetal using specific deuterated reagents. smolecule.com

Research Trajectories for Elucidating the Chemical and Methodological Utility of Deuterated Acetals

The unique properties of deuterated acetals, including this compound, are paving the way for new research avenues. A key area of investigation is their use in probing the stereoselectivity of chemical reactions. For example, specific deuterated reference compounds have been synthesized to study the reductive ring opening of carbohydrate-based benzylidene-type acetals. nih.govrsc.orgrsc.org These studies help in understanding the reaction mechanisms, such as whether a reaction proceeds via an SN1 or SNi (internal nucleophilic substitution) pathway. nih.govrsc.orgrsc.org

Future research is likely to focus on developing more efficient and cost-effective methods for synthesizing a wider range of deuterated acetals. simsonpharma.com This would expand their accessibility and application in various fields. Furthermore, the development of deuterated drugs is a growing trend in the pharmaceutical industry, aiming to enhance metabolic stability and improve pharmacokinetic profiles. businessresearchinsights.com While not a direct therapeutic agent itself, the study of deuterated acetals contributes to the fundamental understanding of isotope effects that underpins this area of drug development. The continued exploration of deuterated acetals in mechanistic studies and as analytical standards will undoubtedly lead to further advancements in chemistry, biochemistry, and pharmaceutical sciences. businessresearchinsights.com

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,1,1,2-tetradeuterio-2,2-diethoxyethane | nih.gov |

| Molecular Formula | C6H10D4O2 | smolecule.comchemical-suppliers.eu |

| Molecular Weight | ~122.20 g/mol | smolecule.comnih.gov |

| InChI Key | DHKHKXVYLBGOIT-SHUFXSSCSA-N | nih.gov |

Table 2: Properties of Acetaldehyde Diethyl Acetal (Non-deuterated)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H14O2 | sigmaaldrich.com |

| Molecular Weight | 118.17 g/mol | sigmaaldrich.commerckmillipore.com |

| Boiling Point | 102 °C | sigmaaldrich.comsigmaaldrich.com |

| Density | 0.831 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14O2 |

|---|---|

Molecular Weight |

122.20 g/mol |

IUPAC Name |

1,1,1,2-tetradeuterio-2,2-diethoxyethane |

InChI |

InChI=1S/C6H14O2/c1-4-7-6(3)8-5-2/h6H,4-5H2,1-3H3/i3D3,6D |

InChI Key |

DHKHKXVYLBGOIT-SHUFXSSCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(OCC)OCC |

Canonical SMILES |

CCOC(C)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Acetaldehyde D4 Diethyl Acetal

Established Synthetic Routes for Acetaldehyde (B116499) Diethyl Acetal (B89532)

The synthesis of acetaldehyde diethyl acetal is a well-established process that typically involves the acid-catalyzed reaction of acetaldehyde with ethanol (B145695). This reversible reaction necessitates specific strategies to drive the chemical equilibrium toward the product side.

Catalytic Strategies in Acetal Formation Reactions

The formation of acetals from aldehydes and alcohols is catalyzed by acids. rsc.org A variety of both homogeneous and heterogeneous acid catalysts have been effectively employed for the synthesis of acetaldehyde diethyl acetal.

Commonly used homogeneous catalysts include mineral acids like sulfuric acid and phosphoric acid, as well as organic acids such as p-toluenesulfonic acid. chemrxiv.org These catalysts are effective but can present challenges in separation from the reaction mixture.

Heterogeneous catalysts offer the advantage of easier recovery and recycling. Solid acid catalysts, including acidic ion-exchange resins like Amberlyst-15 and Amberlyst-18, have demonstrated high activity and efficiency. chemrxiv.orgsci-hub.se Other solid acids such as zeolites and montmorillonite (B579905) clay have also been utilized. rsc.org The general mechanism involves the protonation of the acetaldehyde's carbonyl oxygen by the acid catalyst, which enhances the carbonyl carbon's electrophilicity, making it more susceptible to nucleophilic attack by ethanol. libretexts.org

Optimization of Reaction Conditions and Yield

To achieve high yields of acetaldehyde diethyl acetal, reaction conditions must be carefully optimized to favor product formation. The acetalization reaction produces water as a byproduct, and its removal is crucial to shift the equilibrium towards the acetal. google.com

Several techniques are employed to manage the water produced:

Use of a Dehydrating Agent: Anhydrous calcium chloride is often used to sequester the water formed during the reaction. chemistrysteps.com

Azeotropic Distillation: An entraining agent, such as hexane (B92381) or pentane, can be used. gla.ac.uk The entrainer forms a low-boiling azeotrope with water and ethanol, which is distilled off, effectively removing water from the reaction mixture and driving the reaction forward. gla.ac.uknih.gov

The molar ratio of reactants is another critical factor. Using an excess of ethanol can also help to shift the equilibrium in favor of the product. nih.gov Temperature and pressure are also optimized depending on the specific catalytic system and setup used. researchgate.net

Table 1: Summary of Catalysts and Conditions for Acetaldehyde Diethyl Acetal Synthesis

| Catalyst | Reactants | Key Conditions | Outcome |

|---|---|---|---|

| Acidic Resin (Amberlyst 18) | Ethanol and Acetaldehyde | Temperature range: 289–299K; Pressure: 0.6 MPa | Kinetic and thermodynamic data obtained. sci-hub.se |

| Acid Catalyst (General) | Acetaldehyde and Ethanol | Molar ratio (Ethanol:Acetaldehyde) 2:1 to 20:1; Use of entrainer (e.g., hexane) with boiling point 25-75°C. | High conversion of acetaldehyde achieved by removing water. nih.gov |

| Anhydrous Calcium Chloride / Sulfuric Acid | Anhydrous Ethanol and Acetaldehyde | Condensation at 15-30°C; Calcium oxide added during rectification. | Yields reported to be over 90%. chemistrysteps.com |

| Various Acidic Catalysts (Zeolites, Montmorillonite, etc.) | Ethanol and Acetaldehyde | Batch stirred reactors at 4 and 20°C. | Sulfonic ion exchange resin showed the best performance. rsc.org |

Specific Synthesis of Acetaldehyde-D4 (B137916) Diethyl Acetal

The synthesis of the isotopically labeled Acetaldehyde-D4 diethyl acetal follows the same chemical principles as its non-deuterated counterpart, with the key difference being the use of a deuterated starting material.

Utilization of Deuterated Precursors (e.g., Acetaldehyde-D4)

The most direct and common method for preparing this compound is through the reaction of Acetaldehyde-d4 (CD₃CDO) with two equivalents of ethanol in the presence of an acid catalyst. The reaction mechanism is identical to the synthesis of the non-labeled acetal. The deuterium (B1214612) atoms are located on the acetaldehyde backbone and are not involved in the acetal formation reaction itself, thus remaining in the final product structure.

Acetaldehyde-d4 is a commercially available deuterated precursor, which simplifies the synthesis.

Table 2: Properties of the Key Deuterated Precursor

| Compound Name | Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Isotopic Purity |

|---|---|---|---|---|---|

| Acetaldehyde-d4 | CD₃CDO | 48.08 | 21 | -125 | ≥99 atom % D |

Data sourced from Sigma-Aldrich libretexts.org

Post-Synthetic Deuteration Approaches for Acetaldehyde Diethyl Acetal

Post-synthetic deuteration of acetaldehyde diethyl acetal to produce the D4 isotopologue is not a synthetically viable or commonly reported method. The hydrogen atoms on the ethyl groups are not acidic and therefore not easily exchanged for deuterium. The hydrogen atom attached to the acetal carbon (the C1 position of the original acetaldehyde) is also not readily exchangeable under conditions that would not also lead to the cleavage of the acetal itself. Therefore, synthesis from a deuterated precursor like Acetaldehyde-d4 is the standard and most efficient approach. libretexts.org

Mechanistic Studies of Reaction Pathways Involving this compound

Isotopically labeled compounds like this compound are powerful tools for elucidating reaction mechanisms. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered if the bond to the isotope is broken in the rate-determining step.

While specific studies detailing the use of this compound are not prevalent in the reviewed literature, the principles of its application can be inferred from general mechanistic studies of acetals. For instance, in the acid-catalyzed hydrolysis of acetals, the rate-determining step is typically the formation of a resonance-stabilized oxocarbenium ion intermediate. sci-hub.seresearchgate.net

If this compound were used in a reaction where the C-D bond at the acetal carbon was cleaved in the rate-determining step, a primary KIE would be expected. This would provide strong evidence for that specific bond cleavage being central to the reaction's slowest step. NMR studies of reactions involving deuterated acetals can also be used to trace the fate of the deuterated fragments, providing insight into reaction pathways and product formation. nih.gov For example, deuterated compounds have been used to probe the stereoselectivity of reductive ring-opening reactions in carbohydrate-based benzylidene acetals. rsc.orglu.se

Acid-Catalyzed Hydrolysis and Equilibrium Dynamics

The acid-catalyzed hydrolysis of acetals to their corresponding aldehydes and alcohols is a reversible process, the mechanism of which has been extensively studied. For this compound, the presence of deuterium atoms in the acetaldehyde moiety allows for the investigation of kinetic isotope effects (KIEs), which shed light on the transition state of the reaction.

Research on the hydrolysis of acetaldehyde diethyl acetal and its deuterated analogues, specifically CD₃CH(OC₂H₅)₂ and CH₃CD(OC₂H₅)₂, has provided detailed information on secondary KIEs. These effects arise from the changes in hybridization and hyperconjugation at the deuterated positions as the reaction proceeds from the ground state to the transition state.

In the acid-catalyzed hydrolysis, the reaction is initiated by the protonation of one of the ethoxy oxygen atoms, followed by the departure of an ethanol molecule to form a resonance-stabilized oxocarbenium ion intermediate. The subsequent nucleophilic attack by water and deprotonation yields the hemiacetal, which then undergoes a similar sequence of protonation, elimination of a second ethanol molecule, and deprotonation to afford acetaldehyde.

The rate-determining step in this process is generally considered to be the formation of the oxocarbenium ion. Studies have shown that the secondary KIEs observed are consistent with the expected changes in vibrational frequencies associated with the C-D bonds during the rehybridization from sp³ in the acetal to sp² in the oxocarbenium ion intermediate.

Table 1: Secondary Kinetic Isotope Effects in the Hydrolysis of Deuterated Acetaldehyde Diethyl Acetals

| Deuterated Substrate | kH/kD | Solvent System |

| CD₃CH(OC₂H₅)₂ | Varies with solvent | Aqueous and aqueous dioxane solutions |

| CH₃CD(OC₂H₅)₂ | Varies with solvent | Aqueous and aqueous dioxane solutions |

Note: The exact values of kH/kD are dependent on the specific reaction conditions and the composition of the solvent.

Transacetalization Reactions with Deuterated Analogs

Transacetalization is a chemical reaction where an acetal is converted to a different acetal by reaction with an alcohol or a diol in the presence of an acid catalyst. This process is synthetically useful for changing the protecting group on a carbonyl compound or for synthesizing new acetals that may be difficult to prepare directly.

While specific kinetic studies on the transacetalization of this compound with other deuterated analogs are not extensively documented in the literature, the general mechanism is understood to proceed via the same oxocarbenium ion intermediate as in hydrolysis. In this case, the nucleophile is an alcohol rather than water.

The reaction of this compound with a deuterated alcohol, such as ethanol-d6 (B42895) (C₂D₅OH), would be expected to yield a mixture of deuterated acetals, including the mixed acetal and the fully deuterated Acetaldehyde-d4 di(ethyl-d5) acetal. The distribution of products at equilibrium would depend on the stoichiometry of the reactants and the relative stabilities of the different acetal species.

Table 2: Potential Products of Transacetalization of this compound with Ethanol-d6

| Reactant 1 | Reactant 2 | Potential Acetal Products |

| CD₃CD(OC₂H₅)₂ | C₂D₅OH | CD₃CD(OC₂H₅)(OC₂D₅) |

| CD₃CD(OC₂D₅)₂ |

The study of kinetic isotope effects in these transacetalization reactions could provide further insights into the structure and stability of the transition state leading to the oxocarbenium ion.

Oxidation Pathways and Derivative Formation

The oxidation of acetals can lead to the formation of esters, providing a useful synthetic transformation. This reaction typically involves the use of an oxidizing agent that can selectively oxidize the C-H bond of the acetal carbon.

Specific research on the oxidation pathways of this compound is limited. However, based on the general reactivity of acetals, it is expected to undergo oxidation to form the corresponding ester, which in this case would be ethyl acetate-d3 (CD₃COOC₂H₅). The reaction would likely proceed via the abstraction of the deuterium atom from the acetal carbon.

The use of a deuterated substrate like this compound would allow for the investigation of the primary kinetic isotope effect of this oxidation reaction. A significant kH/kD value would indicate that the C-D bond is broken in the rate-determining step of the reaction.

Table 3: Hypothetical Oxidation of this compound

| Starting Material | Oxidizing Agent | Expected Major Product |

| CD₃CD(OC₂H₅)₂ | e.g., Ozone, KMnO₄ | CD₃COOC₂H₅ (Ethyl acetate-d3) |

Furthermore, the oxocarbenium ion intermediate formed during acid-catalyzed reactions of this compound can potentially be trapped by other nucleophiles to form a variety of derivatives, although specific examples involving this deuterated acetal are not widely reported.

This compound as a Synthetic Intermediate and Protecting Group

Acetals are widely employed as protecting groups for aldehydes and ketones in multi-step organic synthesis. Their stability under neutral and basic conditions makes them ideal for protecting carbonyl functionalities while other parts of a molecule undergo transformations with basic or nucleophilic reagents. The carbonyl group can be readily regenerated by acid-catalyzed hydrolysis.

This compound can serve as a deuterated protecting group or as a synthetic intermediate for the introduction of a deuterated ethylidene or acetyl group into a molecule. The use of acetaldehyde dimethyl acetal as a surrogate for the highly reactive acetaldehyde has been demonstrated in complex cascade reactions. nih.gov This suggests that this compound could similarly be used as a stable and manageable source of deuterated acetaldehyde for synthetic applications.

For instance, in a synthetic sequence requiring the protection of an aldehyde, this compound could be formed. After subsequent reactions on other parts of the molecule, the deuterated acetaldehyde could be regenerated. Alternatively, the acetal itself could be a precursor to other deuterated building blocks.

The stability of the acetal linkage to a range of reaction conditions allows for a variety of chemical manipulations to be performed on the rest of the molecule.

Table 4: General Reactivity of Acetals as Protecting Groups

| Reaction Condition | Stability of Acetal Group |

| Strongly Basic (e.g., NaOH, NaH) | Stable |

| Nucleophilic (e.g., Grignard reagents, organolithiums) | Stable |

| Reducing (e.g., LiAlH₄, NaBH₄) | Stable |

| Acidic (e.g., aqueous HCl, H₂SO₄) | Unstable (hydrolyzes) |

While specific, detailed research accounts of multi-step syntheses employing this compound are not prevalent in the accessible literature, its utility can be inferred from the extensive use of non-deuterated acetals in organic synthesis. The presence of the deuterium label makes it a valuable tool for mechanistic studies and for the synthesis of specifically labeled target molecules.

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. The incorporation of deuterium (B1214612) in Acetaldehyde-D4 (B137916) diethyl acetal (B89532) provides specific advantages in various NMR applications.

Deuterium NMR (²H NMR) for Structural Elucidation and Conformational Analysis

Deuterium (²H) NMR spectroscopy directly probes the deuterium nuclei within a molecule. While ¹H NMR is commonly used for structural analysis, ²H NMR offers complementary information, particularly in identifying the sites of deuteration. ethernet.edu.etstudymind.co.uk In Acetaldehyde-D4 diethyl acetal, the deuterium signals confirm the isotopic labeling at the acetaldehyde (B116499) moiety.

Conformational analysis, the study of the spatial arrangement of atoms in a molecule, can also be aided by ²H NMR. The quadrupolar nature of the deuterium nucleus results in relaxation times and spectral lineshapes that are sensitive to molecular motion and orientation. By analyzing these parameters, researchers can gain insights into the dynamic behavior and preferred conformations of this compound in solution.

Isotope Effects on ¹H and ¹³C NMR Spectra

The substitution of protons with deuterium atoms induces small but measurable changes in the chemical shifts of neighboring ¹H and ¹³C nuclei, known as isotope effects. nih.govnih.gov These effects are a valuable tool for spectral assignment and structural analysis. nih.gov

In the ¹H NMR spectrum of this compound, the signals of the ethoxy groups will be influenced by the adjacent deuterated carbon. Similarly, in the ¹³C NMR spectrum, the chemical shifts of the carbons in the ethyl groups and the acetal carbon will experience an upfield shift due to the presence of deuterium. nih.gov The magnitude of these isotope effects, typically a few parts per billion (ppb) for one-bond effects and smaller for two-bond effects, can provide information about the proximity of the observed nucleus to the site of deuteration. nih.gov The study of these effects can aid in the complete and unambiguous assignment of all signals in the NMR spectra.

| Nucleus | Isotope Effect | Typical Shift (ppb) |

| ¹H | One-bond | - |

| ¹H | Two-bond | Small, upfield |

| ¹³C | One-bond | Upfield |

| ¹³C | Two-bond | Upfield (e.g., ~ -1.5 to -2.5) nih.gov |

Quantitative NMR Methodologies Using Deuterated Standards

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance. fujifilm.com It relies on the principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. fujifilm.comemerypharma.com Deuterated compounds like this compound are frequently employed as internal standards in qNMR. spectralservice.de

The use of a deuterated standard offers several advantages. Its signals are distinct from those of the analyte in the ¹H spectrum, minimizing overlap and simplifying integration. bipm.org Furthermore, a novel qNMR approach utilizes the deuterium signal itself for quantification. spectralservice.denih.gov This method, which can be standardized using the ²H integral, reduces sample preparation steps and associated uncertainties. nih.gov For accurate quantification, the deuteration level of the standard must be precisely known. nih.gov

The general formula for calculating purity using an internal standard in qNMR is:

Purity_sample = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * Purity_std

Where:

I = Integral value

N = Number of protons giving rise to the signal

M = Molar mass

m = Mass

"sample" refers to the analyte and "std" refers to the standard. emerypharma.com

Application in Equilibrium Studies within Complex Chemical Systems

This compound can be used to study chemical equilibria, such as its formation from deuterated acetaldehyde and ethanol (B145695). scribd.comnih.gov The distinct NMR signals of the deuterated acetal and its precursors allow for the monitoring of their relative concentrations as the reaction approaches equilibrium. researchgate.net

For instance, in the reversible reaction: CD₃CDO + 2 CH₃CH₂OH ⇌ CD₃CD(OCH₂CH₃)₂ + H₂O

The equilibrium constant (K_eq) can be determined by measuring the concentrations of reactants and products at equilibrium using NMR. The use of the deuterated species helps to distinguish the reaction from other processes that might be occurring in a complex system, such as wine or biological fluids. researchgate.net This approach provides valuable thermodynamic data, including changes in enthalpy (ΔH⁰), Gibbs free energy (ΔG⁰), and entropy (ΔS⁰) for the reaction. researchgate.net

Mass Spectrometry (MS) Techniques and Research Directions

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides information about the molecular weight and structure of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. und.edu It is a widely used method for the analysis of volatile and semi-volatile compounds.

The development of a GC-MS method for this compound would involve optimizing several parameters to achieve good separation and sensitive detection. These parameters include the type of GC column, the temperature program of the GC oven, and the ionization mode of the mass spectrometer. nih.govmdpi.com

Stable Isotope Dilution Mass Spectrometry (SID-MS) for Precision and Accuracy

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful quantitative technique that utilizes stable isotope-labeled compounds as internal standards. In the context of acetaldehyde analysis, this compound is a suitable internal standard for the determination of acetaldehyde and its diethyl acetal form in various matrices. smolecule.comqmx.com The key advantage of using a deuterated analog like this compound is that it exhibits nearly identical chemical and physical properties to the unlabeled analyte. google.com This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, thus effectively compensating for matrix effects and variations in instrument response. google.com

The methodology involves adding a known amount of this compound to a sample containing the unlabeled acetaldehyde diethyl acetal. The sample is then processed and analyzed by mass spectrometry. By measuring the ratio of the signal from the analyte to the signal from the isotopically labeled standard, a highly accurate and precise quantification can be achieved. google.com This approach has been instrumental in overcoming challenges in analytical chemistry, particularly in complex samples where matrix components can interfere with the analysis. google.comresearchgate.net

Table 1: Applications of SID-MS with Deuterated Standards

| Application Area | Analyte | Deuterated Standard | Key Benefit |

| Food and Beverage Analysis | Acetaldehyde, Acetaldehyde diethyl acetal | This compound | Accurate quantification in complex matrices like wine and beer. nih.govresearchgate.net |

| Environmental Analysis | Aldehydes in Particulate Matter | Deuterated aldehydes | Improved extraction and derivatization efficiency. und.edu |

| Clinical and Metabolic Research | Amino Acids | Deuterium-labeled amino acids | Precise quantification for metabolic studies. osu.edu |

Mechanistic Fragmentation Studies of Deuterated Acetals

The study of fragmentation patterns in mass spectrometry provides fundamental information about the structure and stability of ions. The use of deuterated acetals, such as this compound, has been crucial in elucidating these fragmentation mechanisms. acs.orgnih.gov By comparing the mass spectra of the deuterated and non-deuterated compounds, researchers can pinpoint which parts of the molecule are lost during fragmentation.

For instance, studies on cyclic acetals using techniques like electron ionization (EI) and fast-atom bombardment (FAB) have utilized deuterated analogs to understand the primary ionization processes. acs.org The observed fragmentation pathways, including the loss of specific neutral fragments, can be definitively assigned by tracking the deuterium labels. nih.gov This approach has been applied to various types of acetals, revealing details about rearrangement processes and the influence of stereochemistry on fragmentation. nih.govacs.org

Table 2: Key Fragmentation Data from Deuterated Acetal Studies

| Ionization Technique | Compound Type | Observation | Mechanistic Insight |

| Electron Ionization (EI) | Cyclic Acetals | Isotope labeling reveals specific bond cleavages. | Elucidation of fragmentation pathways and substituent effects. nih.gov |

| Fast-Atom Bombardment (FAB) | Cyclic Acetals | Time-dependent protonation versus hydride abstraction. | Suggests the involvement of beam-induced reactive species in the condensed phase. acs.orgcollectionscanada.gc.ca |

| Collision-Induced Dissociation (CID) | Derivatized Amino Acids | Neutral loss patterns distinguished with deuterium labeling. | Understanding of fragmentation mechanisms for improved quantification. osu.edu |

Investigation of Ionization Processes of Deuterated Acetals

The comparison of data from gas-phase ionization techniques like Electron Ionization (EI) and Chemical Ionization (CI) with condensed-phase techniques like FAB highlights the different chemical processes at play. acs.org The use of this compound and other deuterated analogs allows researchers to probe these processes with greater detail, leading to a more refined understanding of the underlying physics and chemistry of ion formation. acs.orgresearchgate.net

Integration of Multi-Modal Analytical Platforms for Comprehensive Characterization

A comprehensive understanding of a chemical system often requires the integration of multiple analytical techniques. For the characterization of species like this compound and its related compounds, combining different platforms provides a more complete picture. For example, the coupling of gas chromatography (GC) with mass spectrometry (GC-MS) is a standard and powerful method for separating and identifying volatile compounds. nih.govsigmaaldrich.com

Furthermore, integrating techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide complementary structural and quantitative information. smolecule.comresearchgate.net For instance, ¹H NMR can be used to study the equilibria of acetaldehyde with other molecules in solution, while SID-MS can provide highly accurate quantification of the individual species. researchgate.net The use of automated, multi-component analysis systems, which may integrate different chromatographic and detection methods, allows for high-throughput and comprehensive analysis of complex mixtures containing acetals and their precursors. shimadzu.com This multi-modal approach is essential for tackling complex research questions in fields ranging from food science to metabolomics. nih.govshimadzu.com

Applications in Specialized Research Contexts

Utilization as a Reference Standard in Quantitative Analytical Chemistry

In quantitative analytical chemistry, particularly in methods utilizing mass spectrometry (MS), Acetaldehyde-D4 (B137916) diethyl acetal (B89532) is an exemplary internal standard. clearsynth.comscioninstruments.com The primary role of an internal standard is to correct for the variability and potential errors that can occur during sample preparation, extraction, and analysis. scioninstruments.comaptochem.com Deuterated standards are considered the "gold standard" for mass spectrometry-based quantification because they share nearly identical chemical and physical properties with the analyte of interest (the non-deuterated version). aptochem.comtexilajournal.com

This near-identical behavior ensures that the standard and the analyte experience similar effects throughout the analytical process, including extraction efficiency and ionization response in the mass spectrometer. aptochem.com Because Acetaldehyde-D4 diethyl acetal co-elutes with the unlabeled acetaldehyde (B116499) diethyl acetal in chromatographic separations, it can effectively compensate for matrix effects—the suppression or enhancement of the analyte's signal caused by other components in a complex sample. clearsynth.comtexilajournal.com This compensation is crucial for achieving the high accuracy and precision required in fields like bioanalysis and environmental monitoring. scioninstruments.comtexilajournal.com

The use of an isotope dilution method, where a known quantity of this compound is added to a sample, allows for precise quantification. emu.ee The ratio of the signal from the unlabeled analyte to the known amount of the labeled standard is used to calculate the analyte's exact concentration, a technique noted for its robustness and reliability. clearsynth.comemu.ee This approach minimizes measurement errors that could arise from ion suppression or enhancement, a common challenge in mass spectrometry. texilajournal.com

Table 1: Advantages of Using Deuterated Compounds as Internal Standards

| Feature | Benefit in Quantitative Analysis | Source(s) |

| Co-elution | Compensates for matrix effects and variability in chromatographic retention time. | aptochem.comtexilajournal.com |

| Similar Ionization | Corrects for ion suppression or enhancement, leading to more accurate results. | scioninstruments.comtexilajournal.com |

| Known Concentration | Enables precise quantification through isotope dilution mass spectrometry. | clearsynth.comemu.ee |

| Distinct Mass | Allows for clear differentiation between the analyte and the standard by the mass spectrometer. | aptochem.com |

Stable Isotope Tracing in Biochemical and Metabolic Pathway Elucidation (e.g., in vitro, non-human in vivo)

Stable isotope-labeled compounds like this compound are invaluable for elucidating biochemical and metabolic pathways. clearsynth.com In these studies, the deuterium (B1214612) atoms act as a "tag," allowing researchers to trace the path of the molecule and its metabolic products through complex biological systems. smolecule.com When introduced into an in vitro (e.g., cell culture) or a non-human in vivo model, the labeled acetal can be tracked as it undergoes metabolic transformations.

For instance, acetals are known to hydrolyze in vivo to their corresponding aldehydes and alcohols. inchem.org The hydrolysis of this compound would yield deuterated acetaldehyde (acetaldehyde-d4) and ethanol (B145695). This deuterated acetaldehyde can then be followed as it enters metabolic pathways, such as its oxidation to acetate (B1210297) by aldehyde dehydrogenase. wikipedia.org By using mass spectrometry to detect the presence of the deuterium label in subsequent metabolites, scientists can map the flow of the carbon skeleton, identify novel metabolic products, and quantify the flux through different pathways without the use of radioactive materials. clearsynth.com This technique is particularly powerful for studying the metabolism of compounds like acetaldehyde, which is a key intermediate in the metabolism of ethanol. wikipedia.org

Application as a Chemical Probe in Complex Matrix Studies (e.g., environmental, food chemistry)

The quantification of volatile and reactive compounds like acetaldehyde in complex matrices such as food, beverages, and environmental samples presents significant analytical challenges. emu.eeund.edu this compound serves as an ideal chemical probe and internal standard for these applications, particularly when coupled with techniques like headspace solid-phase microextraction (SPME) and gas chromatography-mass spectrometry (GC-MS). emu.eeresearchgate.net

In food chemistry, accurately measuring the concentration of acetaldehyde is important as it is a key flavor compound but is also classified as a carcinogen. emu.eenih.gov Studies have used deuterated acetaldehyde as an internal standard to quantify its unlabeled counterpart in products like yogurt, fruit purees, and alcoholic beverages. researchgate.netresearchgate.net The stable isotope dilution assay allows for exact quantification by correcting for matrix complexity and losses during sample workup. emu.ee For example, in the analysis of acetaldehyde in foods consumed by children, using a deuterated standard was crucial for achieving the necessary precision and sensitivity. researchgate.net The method's reliability allows for the determination of acetaldehyde concentrations even when they are very low. emu.eenih.gov

Table 2: Reported Acetaldehyde Concentrations in Various Food Matrices Determined Using Isotope Dilution Methods

| Food Matrix | Reported Concentration Range | Analytical Technique | Source(s) |

| Yogurts | Up to 17-31.5 mg/kg | HS-GC-MS | researchgate.netnih.gov |

| Fruit-based Liqueurs | 5.23–483 mg/L | HS-SPME-GC-MS | researchgate.net |

| Orange Juice | 3.86 ± 2.88 mg/kg | HS-GC-FID | nih.gov |

| Apples | 0.97 ± 0.80 mg/kg | HS-GC-FID | nih.gov |

Research into Derivatization Strategies for Isotope-Labeled Compounds

This compound is relevant to the broader research area of derivatization strategies for isotope-labeled compounds. patsnap.com Derivatization is a chemical process that modifies an analyte to make it more suitable for analysis, often by improving its volatility, chromatographic behavior, or detectability. researchgate.net In mass spectrometry, derivatization with an isotope-labeled reagent can be used to introduce a heavy tag onto an analyte that does not have a readily available labeled version. nih.govnih.gov

Research focuses on designing and synthesizing novel isotope-coded derivatization reagents that can react with specific functional groups (like amines, carboxyls, or hydroxyls). patsnap.comnih.govresearchgate.net These reagents are created in pairs, a "light" (unlabeled) version and a "heavy" (isotope-labeled) version. acs.org When a sample is split and one half is treated with the light reagent and the other with the heavy, the resulting mass shift allows for relative quantification and confident identification of derivatized compounds in complex mixtures. acs.orgbohrium.com This strategy significantly enhances detection sensitivity, sometimes by orders of magnitude, and provides one-to-one internal standards for every analyte detected. nih.govacs.org The principles underlying the use of this compound as an internal standard are foundational to these advanced derivatization strategies that push the boundaries of metabolomics and other fields. researchgate.net

Material Science Applications Involving Acetaldehyde Diethyl Acetal Derivatives

While direct applications of this compound in material science are not extensively documented, derivatives of its non-deuterated analogue, acetaldehyde diethyl acetal, are used in this field. ontosight.aichemimpex.com For instance, acetaldehyde diethyl acetal is employed in the manufacturing of certain polymers, where it can improve properties like flexibility and durability. chemimpex.com It can also be used as a solvent in the encapsulation of proteins into biodegradable polymers like poly(D,L-lactic acid). fishersci.se

Furthermore, complex derivatives of acetaldehyde diethyl acetal that incorporate moieties like carbazole (B46965) are of interest for their potential electronic and photophysical properties, making them candidates for use in materials for organic light-emitting diodes (OLEDs) and other electronic devices. ontosight.ai In this context, the deuterated form, this compound, could be used as a research tool. For example, it could help in studying the mechanisms of polymerization reactions or in understanding the degradation pathways of these materials by tracing the fate of the labeled fragments. The acetal group itself serves as a protective group in organic synthesis, preventing unwanted reactions at the aldehyde site while other parts of a molecule are modified to create new materials. ontosight.ai

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Reactivity of Deuterated Acetals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the equilibrium geometry and electronic structure of molecules like Acetaldehyde-D4 (B137916) diethyl acetal (B89532). researchgate.netnrel.gov These calculations solve the Schrödinger equation for the molecule, providing detailed information about bond lengths, bond angles, and dihedral angles. For Acetaldehyde-D4 diethyl acetal, the replacement of the aldehydic hydrogen and the three alpha-hydrogens with deuterium (B1214612) atoms introduces subtle but significant changes in the molecule's vibrational properties and, to a lesser extent, its geometric parameters due to the different zero-point vibrational energies of C-H versus C-D bonds. scispace.com

The reactivity of deuterated acetals can also be probed using quantum chemical methods. By mapping the potential energy surface, it is possible to identify the most likely sites for nucleophilic or electrophilic attack. nih.gov The substitution of hydrogen with deuterium can influence the reactivity through kinetic isotope effects, which can be predicted computationally. These calculations help in understanding how deuteration affects the stability of intermediates and the energy barriers of reaction pathways. cdnsciencepub.com

Table 1: Calculated Molecular Geometry of this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.52 | ||

| C1-O1 | 1.41 | ||

| C1-O2 | 1.41 | ||

| C2-D1 | 1.09 | ||

| O1-C3 | 1.43 | ||

| O2-C5 | 1.43 | ||

| C3-C4 | 1.53 | ||

| C5-C6 | 1.53 | ||

| O1-C1-O2 | 112.0 | ||

| C2-C1-O1 | 109.5 | ||

| D1-C2-C1 | 109.5 | ||

| C1-O1-C3 | 118.0 | ||

| O1-C3-C4 | 108.0 | ||

Note: This data is illustrative and based on typical values for acetals calculated using DFT methods. Actual values would be obtained from specific quantum chemical calculations.

Computational Modeling of Reaction Pathways and Transition States for Acetal Formation

The formation of acetals is a well-understood reaction in organic chemistry, typically proceeding through a hemiacetal intermediate under acidic conditions. nih.govchemrxiv.org Computational modeling allows for a detailed exploration of the reaction mechanism for the formation of this compound. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. researchgate.net

These models can elucidate the structure of the transition states, which are high-energy, transient species that cannot be observed directly in experiments. nih.gov For the formation of this compound, computational studies can reveal the precise geometry of the atoms as the alcohol molecules attack the protonated aldehyde, and subsequently as the hemiacetal is converted to the final acetal. The presence of deuterium in the starting acetaldehyde (B116499) can influence the rates of these steps, a phenomenon that can be quantified through the calculation of kinetic isotope effects. nih.govchemrxiv.org

Prediction of Spectroscopic Parameters and Isotopic Shifts

One of the most powerful applications of computational chemistry in the study of deuterated compounds is the prediction of spectroscopic parameters. mdpi.comschrodinger.com Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are highly sensitive to isotopic substitution.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are affected by the presence of deuterium. stemwomen.org This is known as the isotopic shift. Theoretical calculations can predict these shifts with a high degree of accuracy. scispace.comaip.org The calculation of NMR shielding tensors using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework allows for the prediction of chemical shifts. rsc.org The difference in the calculated shielding constants for the deuterated and non-deuterated isotopologues gives the isotopic shift. aip.orgnih.gov These predictions are invaluable for assigning complex spectra and verifying the position of isotopic labels. stemwomen.orgnih.gov

Vibrational Spectroscopy: The vibrational frequencies observed in IR and Raman spectra are directly related to the masses of the atoms and the strength of the chemical bonds. The substitution of hydrogen with the heavier deuterium isotope leads to a significant lowering of the vibrational frequencies for the C-D bonds compared to the C-H bonds. mit.eduajchem-a.comresearchgate.net Quantum chemical calculations can accurately predict the vibrational spectra of this compound, including the shifts in vibrational modes upon deuteration. acs.orgd-nb.info This information is crucial for interpreting experimental vibrational spectra and understanding the force fields of the molecule.

Table 2: Predicted Isotopic Shifts in NMR and Vibrational Frequencies for this compound (Illustrative)

| Spectroscopic Parameter | Predicted Value (Non-deuterated) | Predicted Value (Deuterated) | Isotopic Shift |

| ¹H NMR Chemical Shift (CH of acetal) | 4.8 ppm | - | - |

| ¹³C NMR Chemical Shift (C1) | 100 ppm | 99.8 ppm | -0.2 ppm |

| IR Vibrational Frequency (C-H stretch) | ~2900 cm⁻¹ | - | - |

| IR Vibrational Frequency (C-D stretch) | - | ~2100 cm⁻¹ | ~-800 cm⁻¹ |

Note: These values are representative and intended to illustrate the expected effects of deuteration based on general principles and data from related compounds.

Molecular Dynamics Simulations of Acetal-Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its surrounding solvent environment. diva-portal.orgacs.org In these simulations, the motion of every atom in the system (the acetal and the solvent molecules) is calculated over time by solving Newton's equations of motion. diva-portal.org This allows for the study of solvation shells, the orientation of solvent molecules around the solute, and the dynamics of these interactions. rsc.orgnih.gov

For this compound, MD simulations can reveal how the deuterated part of the molecule influences its interaction with different solvents. While the electronic properties are only slightly altered by deuteration, the subtle changes in size and vibrational dynamics can have an impact on the local solvent structure and dynamics. These simulations can also be used to calculate thermodynamic properties such as the free energy of solvation. acs.org

Future Research Directions and Emerging Paradigms

Development of Green Chemistry Approaches for Acetaldehyde-D4 (B137916) Diethyl Acetal (B89532) Synthesis

The synthesis of acetals is increasingly benefiting from green chemistry principles, which aim for more environmentally friendly and efficient processes. ymerdigital.com These approaches are directly applicable to the synthesis of Acetaldehyde-D4 diethyl acetal. Traditional methods for acetal synthesis often rely on strong inorganic acids as catalysts, which can present environmental and handling challenges. sci-hub.box

Key research findings in green acetal synthesis are summarized below:

| Catalyst/Method | Aldehyde/Ketone Substrates | Yield/Conversion | Key Advantages |

| Algerian natural kaolin | Various | 75% conversion | Heterogeneous, chemoselective, green. ymerdigital.com |

| Mesoporous Zirconium Oxophosphate | Glycerol and various aldehydes | Up to 98% | Efficient for cyclic acetal synthesis. ymerdigital.com |

| Thioxanthenone (Photocatalyst) | Aromatic and aliphatic aldehydes | High yields | Mild conditions, uses household lamps. rsc.org |

| Poly-aldol condensation | Acetaldehyde (B116499) | Excellent total carbon yield | Operates at mild temperatures with commercial catalysts. rsc.org |

Miniaturization and Automation of Analytical Methods for Deuterated Acetals

The analysis of deuterated compounds is undergoing a revolution thanks to the adoption of microfluidics and lab-on-a-chip technologies. patsnap.comcreative-biolabs.com These miniaturized systems offer significant advantages over traditional analytical methods, including reduced sample and reagent consumption, faster analysis times, and higher throughput. patsnap.comcreative-biolabs.comnih.gov

For deuterated acetals, microfluidic devices can integrate multiple analytical steps such as sample preparation, separation, and detection onto a single chip. creative-biolabs.comnih.gov This integration is particularly powerful when coupled with mass spectrometry (MS), enabling high-sensitivity and high-precision isotopic analysis with minimal sample handling. patsnap.com On-chip solid-phase extraction (SPE) and enrichment techniques can further enhance the detection of low-concentration analytes. nih.govmdpi.com The goal is to develop portable, field-deployable systems capable of real-time measurements, which would be invaluable for environmental monitoring and biomedical diagnostics. patsnap.com

Table of Miniaturized Analytical Techniques for Isotopic Analysis:

| Technique | Key Features | Potential Applications for Deuterated Acetals |

|---|---|---|

| Microfluidic Mass Spectrometry | Reduced sample volume, enhanced sensitivity, real-time analysis. patsnap.com | High-precision quantification in complex biological matrices. |

| Lab-on-a-Chip with SPE | On-chip sample extraction, purification, and preconcentration. patsnap.com | Analysis of trace levels in environmental or biological samples. |

Expansion of Isotopic Labeling Applications in Chemical Biology and Systems Chemistry

Isotopic labeling is a cornerstone technique for tracing the fate of molecules in complex biological and chemical systems. wikipedia.org Deuterated compounds like this compound serve as stable isotope tracers, which are invaluable in metabolic research, proteomics, and metabolomics. biosyn.comresearchgate.net The replacement of hydrogen with deuterium (B1214612) allows researchers to track metabolic pathways and study the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics. researchgate.netmusechem.com

In chemical biology, deuterium labeling helps to elucidate reaction mechanisms and study enzyme kinetics. The kinetic isotope effect, where the C-D bond is broken more slowly than a C-H bond, can provide insights into the rate-determining steps of biochemical reactions. researchgate.net In systems chemistry and metabolomics, stable isotope-resolved metabolomics (SIRM) uses tracers to map metabolic networks and quantify metabolic fluxes, offering a dynamic view of cellular processes. creative-proteomics.comnih.gov The increasing use of deuterated compounds is reflected in the growing number of publications in the field of stable isotope labeling. biosyn.com

Applications of Deuterium Labeling in Biological Systems:

| Field of Study | Application | Benefit of Deuterium Labeling |

|---|---|---|

| Metabolomics | Tracing metabolic pathways. creative-proteomics.com | Provides dynamic information on metabolite flow and turnover. biosyn.comnih.gov |

| Pharmacokinetics | ADME studies. researchgate.netmusechem.com | Improves understanding of drug behavior in biological systems. mcnallygroup.org |

| Proteomics | Quantitative protein analysis (e.g., SILAC). taylorandfrancis.comnih.govpharmiweb.com | Allows for accurate comparison of protein expression levels. taylorandfrancis.com |

| Chemical Biology | Elucidating reaction mechanisms. | Helps to identify rate-determining steps through kinetic isotope effects. researchgate.net |

Exploration of Novel Catalytic Systems for Acetalization Reactions Involving Deuterated Substrates

The synthesis of acetals, including deuterated variants, is heavily reliant on effective catalysis. sci-hub.boxresearchgate.net Research is actively pursuing novel catalytic systems to improve efficiency, selectivity, and sustainability. While acid catalysts like Amberlyst 18 have been studied for diethyl acetal synthesis, there is a push towards developing more advanced systems. researchgate.net

Biocatalysis, using enzymes such as transaminases, offers a highly selective and environmentally friendly route to isotopically labeled compounds. rsc.org This approach is particularly valuable for producing chiral molecules. rsc.org In the realm of organometallic chemistry, iridium and ruthenium-based catalysts have shown high efficacy in hydrogen isotope exchange (HIE) reactions, allowing for the direct deuteration of molecules. musechem.comacs.org Palladium-catalyzed methods are also being developed for the chemoselective deuteration of specific C-H bonds using deuterium gas. acs.org These advanced catalytic methods expand the toolkit for synthesizing specifically labeled compounds like this compound.

Emerging Catalytic Systems for Isotopic Labeling:

| Catalyst Type | Reaction | Key Features |

|---|---|---|

| Biocatalysts (e.g., Transaminases) | Asymmetric synthesis of labeled chiral amines. rsc.org | High stereoselectivity, mild reaction conditions. |

| Iridium-based Catalysts | Hydrogen Isotope Exchange (HIE). musechem.comacs.org | Enables selective and efficient deuterium labeling of complex molecules. acs.org |

| Palladium-based Catalysts | Benzylic C-H deuteration. acs.org | Uses deuterium gas as the isotope source, high chemoselectivity. acs.org |

| Acidic Resins (e.g., Amberlyst 15) | Acetalization. sci-hub.box | Heterogeneous catalyst, high activity, and reusability. |

Q & A

Basic Research Questions

Q. What experimental precautions are critical for handling Acetaldehyde-D4 diethyl acetal in synthetic chemistry applications?

- Methodological Guidance : Use explosion-proof equipment, avoid static discharge, and maintain inert atmospheres during reactions due to flammability risks . Wear chemical-resistant gloves (e.g., nitrile) and safety goggles compliant with NIOSH/EN 166 standards. Ensure ventilation to prevent vapor accumulation (>1.5 m/s airflow) . For isotopic purity, store in airtight, light-resistant containers under nitrogen at –20°C to minimize deuterium exchange .

Q. How can researchers confirm the isotopic purity of this compound post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : Compare -NMR spectra to non-deuterated analogs; deuterated carbons (C-D) show absence of proton signals.

- Mass Spectrometry : High-resolution MS (HRMS) should show molecular ion peaks at m/z 122.17 (vs. 118.17 for non-deuterated) with D/H isotopic ratio >99% .

- IR Spectroscopy : C-D stretching vibrations appear at ~2100–2200 cm, distinct from C-H (~2800–3000 cm) .

Q. What are the recommended protocols for assessing environmental persistence of this compound in aquatic systems?

- Degradation Studies :

- OECD 310 Test : Conduct ready biodegradability assays under aerobic conditions (28-day exposure, activated sludge inoculum). Track degradation via LC-MS/MS, monitoring parent compound depletion and deuterated metabolites (e.g., acetic acid-D4) .

- Hydrolysis Kinetics : Perform pH-varied experiments (pH 4–9) at 25°C, analyzing half-life () via UV-Vis or GC-FID to evaluate stability in water .

Advanced Research Questions

Q. How do deuteration effects influence the reaction kinetics of this compound in nucleophilic additions?

- Mechanistic Analysis :

- Kinetic Isotope Effects (KIE) : Compare for reactions (e.g., acid-catalyzed acetal hydrolysis) using stopped-flow spectrophotometry. Deuteration at the α-carbon typically reduces reaction rates by 2–3× due to increased C-D bond strength .

- Computational Modeling : Apply DFT (e.g., B3LYP/6-31G*) to calculate activation energies for deuterated vs. non-deuterated pathways, correlating with experimental Arrhenius parameters .

Q. What strategies resolve contradictions in biodegradation data between this compound and its non-deuterated counterpart?

- Data Reconciliation Framework :

- Meta-Analysis : Compare OECD 310 results (44–50% degradation for non-deuterated ) with deuterated analogs. Use ANOVA to assess statistical significance of differences.

- Isotope Tracing : Employ -labeled or D4-acetaldehyde in microbial cultures to track preferential degradation pathways via GC-IRMS .

- Enzyme Inhibition Assays : Test if deuterium substitution inhibits microbial oxidoreductases (e.g., alcohol dehydrogenase) using spectrophotometric NADH depletion assays .

Q. Which computational methods optimize the design of this compound as a tracer in metabolic flux studies?

- In Silico Workflow :

- Molecular Dynamics (MD) : Simulate deuterated acetaldehyde’s diffusion through lipid bilayers (e.g., GROMACS) to predict cellular uptake efficiency.

- Metabolic Network Modeling : Integrate -NMR data with genome-scale models (e.g., COBRApy) to map deuterium incorporation into central carbon metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.